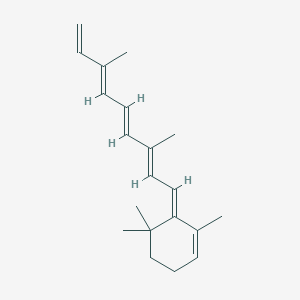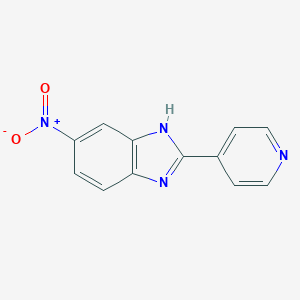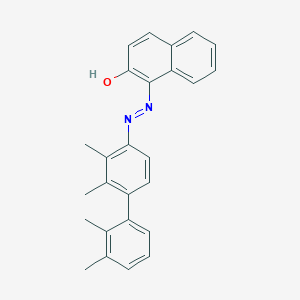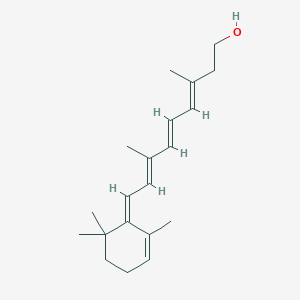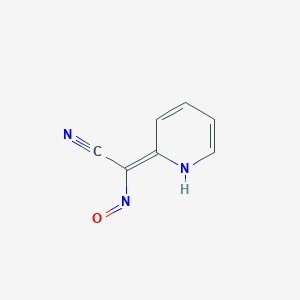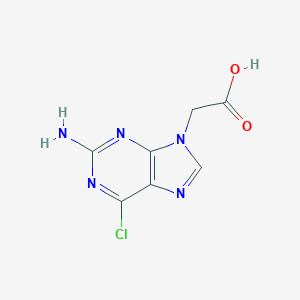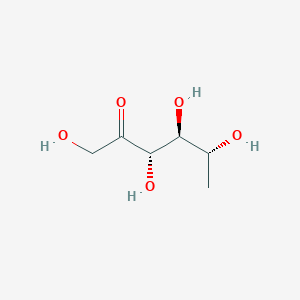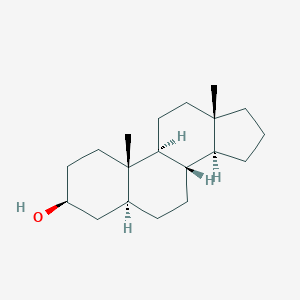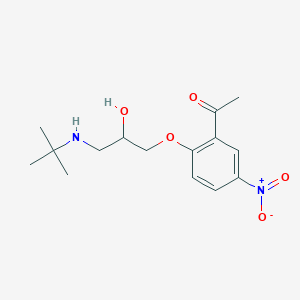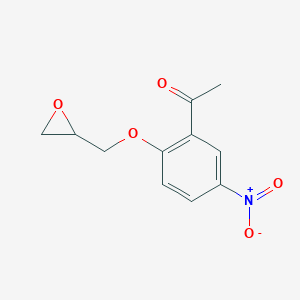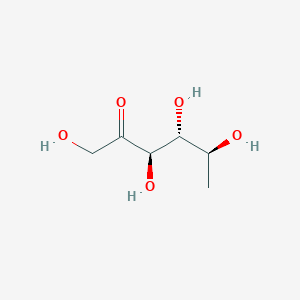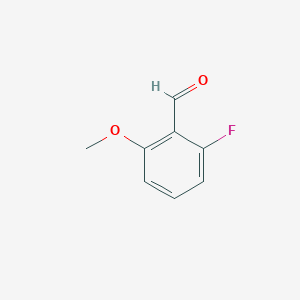
Dtpfpm, (S(-))-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dtpfpm, (S(-)) is a chiral compound that has been widely used in scientific research due to its unique structure and properties. This compound has been found to have a variety of applications in the field of biochemistry and pharmacology.
Mécanisme D'action
The mechanism of action of Dtpfpm, (S(-)) is not fully understood, but it is believed to involve the binding of the compound to specific receptors in the body. This binding can lead to a variety of biochemical and physiological effects, including changes in the activity of enzymes and ion channels.
Effets Biochimiques Et Physiologiques
Dtpfpm, (S(-)) has been found to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of several enzymes, including acetylcholinesterase and butyrylcholinesterase. It has also been shown to affect the activity of ion channels, including the GABA-A receptor and the NMDA receptor.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Dtpfpm, (S(-)) in lab experiments is its ability to bind to specific receptors in the body. This can make it a useful tool for studying the mechanism of action of various drugs. However, one limitation of using this compound is that it can be difficult to synthesize and purify, which can make it expensive and time-consuming to work with.
Orientations Futures
There are several potential future directions for research involving Dtpfpm, (S(-)). One area of interest is the development of new drugs that target specific receptors in the body. Another area of interest is the study of the biochemical and physiological effects of this compound in different animal models. Additionally, there is potential for the use of Dtpfpm, (S(-)) in the development of new diagnostic tools for certain diseases.
Méthodes De Synthèse
The synthesis of Dtpfpm, (S(-)) is a complex process that involves several steps. The first step is the preparation of the starting material, which is (S)-2-phenylpropanal. This is then converted to the corresponding alcohol using a reducing agent such as sodium borohydride. The alcohol is then reacted with a phosphorus compound to form the desired product, Dtpfpm, (S(-)).
Applications De Recherche Scientifique
Dtpfpm, (S(-)) has been used extensively in scientific research due to its ability to bind to specific receptors in the body. This compound has been found to have a variety of applications in the field of biochemistry and pharmacology. It has been used to study the mechanism of action of various drugs and to develop new drugs that target specific receptors.
Propriétés
Numéro CAS |
142930-38-9 |
|---|---|
Nom du produit |
Dtpfpm, (S(-))- |
Formule moléculaire |
C29H31F4N3O4S |
Poids moléculaire |
593.6 g/mol |
Nom IUPAC |
(4S)-1-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]-6-methyl-5-propan-2-yloxycarbonyl-2-sulfanylidene-4-[2-(trifluoromethyl)phenyl]-4H-pyrimidine-3-carboxylic acid |
InChI |
InChI=1S/C29H31F4N3O4S/c1-17(2)40-26(37)24-18(3)35(21-12-14-34(15-13-21)16-19-8-10-20(30)11-9-19)27(41)36(28(38)39)25(24)22-6-4-5-7-23(22)29(31,32)33/h4-11,17,21,25H,12-16H2,1-3H3,(H,38,39)/t25-/m0/s1 |
Clé InChI |
RBVWAVPYRBMIOS-VWLOTQADSA-N |
SMILES isomérique |
CC1=C([C@@H](N(C(=S)N1C2CCN(CC2)CC3=CC=C(C=C3)F)C(=O)O)C4=CC=CC=C4C(F)(F)F)C(=O)OC(C)C |
SMILES |
CC1=C(C(N(C(=S)N1C2CCN(CC2)CC3=CC=C(C=C3)F)C(=O)O)C4=CC=CC=C4C(F)(F)F)C(=O)OC(C)C |
SMILES canonique |
CC1=C(C(N(C(=S)N1C2CCN(CC2)CC3=CC=C(C=C3)F)C(=O)O)C4=CC=CC=C4C(F)(F)F)C(=O)OC(C)C |
Autres numéros CAS |
142930-38-9 |
Synonymes |
3,6-dihydro-4-methyl-2-thioxo-6-(2-trifluoromethylphenyl)-1,5(2H)-pyrimidinedicarboxylic acid, 1-(1-((4-fluorophenyl)methyl)-4-piperidinyl) 5-(1-methylethyl) ester 3,6-dihydro-4-methyl-2-thioxo-6-(2-trifluoromethylphenyl)-1,5(2H)-pyrimidinedicarboxylic acid, 1-(1-((4-fluorophenyl)methyl)-4-piperidinyl) 5-(1-methylethyl) ester, monohydrochloride, (R(-))-isomer 3,6-dihydro-4-methyl-2-thioxo-6-(2-trifluoromethylphenyl)-1,5(2H)-pyrimidinedicarboxylic acid, 1-(1-((4-fluorophenyl)methyl)-4-piperidinyl) 5-(1-methylethyl) ester, monohydrochloride, (S(-))-isomer 3,6-dihydro-4-methyl-2-thioxo-6-(2-trifluoromethylphenyl)-1,5(2H)-pyrimidinedicarboxylic acid, 1-(1-((4-fluorophenyl)methyl)-4-piperidinyl) 5-(1-methylethyl) ester, R(-)-isomer DTPFPM DTPFPM, (R(-))-isomer DTPFPM, (S(-))-isomer DTPFPM, monohydrochloride (R(-))-isomer DTPFPM, monohydrochloride (S(-))- SQ 32,547 SQ 32547 SQ-32,547 SQ-32547 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



